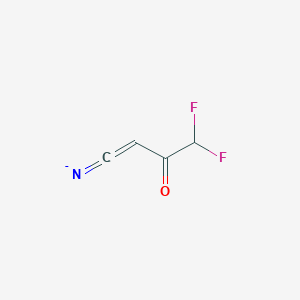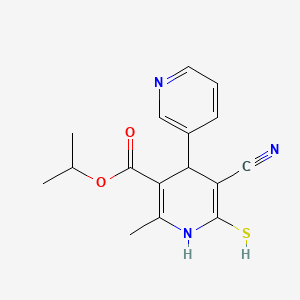![molecular formula C23H15F3N4O3 B10901966 (4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901966.png)
(4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, a nitrophenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their condensation and cyclization under controlled conditions. Common reagents used in the synthesis include biphenyl-2-amine, 4-nitrobenzaldehyde, and trifluoromethyl ketone. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
- Oxidized derivatives with altered electronic properties.
- Reduced amino derivatives with potential biological activity.
- Substituted compounds with diverse functional groups for further chemical modifications.
科学的研究の応用
(4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or catalytic properties.
作用機序
(4E)-4-[(ビフェニル-2-イルアミノ)メチリデン]-2-(4-ニトロフェニル)-5-(トリフルオロメチル)-2,4-ジヒドロ-3H-ピラゾール-3-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。
分子標的: この化合物は、酵素、受容体、または核酸と相互作用し、それらの活性を調節する可能性があります。
関連する経路: 細胞増殖、アポトーシス、および炎症に関連するシグナル伝達経路に影響を与えることで、生物学的効果を発揮する可能性があります。
類似の化合物:
- (4E)-4-[(フェニルアミノ)メチリデン]-2-(4-ニトロフェニル)-5-(トリフルオロメチル)-2,4-ジヒドロ-3H-ピラゾール-3-オン
- (4E)-4-[(ビフェニル-4-イルアミノ)メチリデン]-2-(4-ニトロフェニル)-5-(トリフルオロメチル)-2,4-ジヒドロ-3H-ピラゾール-3-オン
比較:
構造上の違い: ビフェニル基とニトロフェニル基上の置換基の位置と性質は、化合物の化学的および生物学的特性に大きく影響を与える可能性があります。
独自性: (4E)-4-[(ビフェニル-2-イルアミノ)メチリデン]-2-(4-ニトロフェニル)-5-(トリフルオロメチル)-2,4-ジヒドロ-3H-ピラゾール-3-オンにおけるトリフルオロメチル基の存在は、独自の電子特性を与え、様々な用途における可能性を高めます。
類似化合物との比較
- (4E)-4-[(phenylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- (4E)-4-[(biphenyl-4-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Comparison:
Structural Differences: The position and nature of substituents on the biphenyl and nitrophenyl groups can significantly influence the compound’s chemical and biological properties.
Uniqueness: The presence of the trifluoromethyl group in (4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique electronic properties, enhancing its potential for various applications.
特性
分子式 |
C23H15F3N4O3 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-4-[(2-phenylphenyl)iminomethyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H15F3N4O3/c24-23(25,26)21-19(22(31)29(28-21)16-10-12-17(13-11-16)30(32)33)14-27-20-9-5-4-8-18(20)15-6-2-1-3-7-15/h1-14,28H |
InChIキー |
YUTYCMAWUOKTMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=CC3=C(NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10901886.png)
![4-{(E)-[2-(4-amino-6-chloropyrimidin-2-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B10901889.png)

![N'-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(trifluoromethyl)benzohydrazide](/img/structure/B10901901.png)
![Ethyl 4-carbamoyl-3-methyl-5-[(2-methylpropanoyl)amino]thiophene-2-carboxylate](/img/structure/B10901906.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10901917.png)
![2-chloro-3-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyrazine](/img/structure/B10901925.png)
![4-methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B10901926.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901931.png)

![N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide](/img/structure/B10901947.png)
![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901951.png)
![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B10901972.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10901973.png)
